

Total Synthesis of Hedysarimcoumestan B: An Eight-Step Protocol

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Compound of Interest

Compound Name: Hedysarimcoumestan B

Cat. No.: B15596367

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This document provides a detailed protocol for the total synthesis of **Hedysarimcoumestan B**, a naturally occurring coumestan with potential biological activity. The synthesis follows a concise eight-step route starting from commercially available phloroglucinol, achieving a 50% overall yield. The key transformations in this synthetic pathway involve a copper-mediated/palladium(0)-catalyzed reaction and an iodine/pyridine-mediated oxidative cyclization. This protocol is based on the work published by Chang et al. in *Tetrahedron* (2008).

Data Presentation

The following table summarizes the quantitative data for each step in the total synthesis of **Hedysarimcoumestan B**.

Step	Reaction	Starting Material(s)	Key Reagents/Catalysts	Product	Yield (%)
1	Benylation	Phloroglucinol	BnBr, K ₂ CO ₃ , Acetone	1,3,5-Tris(benzyloxy)benzene	95
2	Formylation	1,3,5-Tris(benzyloxy)benzene	POCl ₃ , DMF	2,4,6-Tris(benzyloxy)benzaldehyde	93
3	Condensation	2,4,6-Tris(benzyloxy)benzaldehyde, Phenylacetic acid	Ac ₂ O, Et ₃ N	(Z)-2-Phenyl-3-(2,4,6-tris(benzyloxy)phenyl)acrylic acid	90
4	Intramolecular Cyclization	(Z)-2-Phenyl-3-(2,4,6-tris(benzyloxy)phenyl)acrylic acid	I ₂ , NaHCO ₃ , EtOAc	3-Iodo-4-phenyl-5,7-bis(benzyloxy)coumarin	85
5	Suzuki Coupling	3-Iodo-4-phenyl-5,7-bis(benzyloxy)coumarin, 2,4-Bis(benzyloxy)phenylboronic acid	Pd(PPh ₃) ₄ , Na ₂ CO ₃ , Toluene/EtO H/H ₂ O	3-(2,4-Bis(benzyloxy)phenyl)-4-phenyl-5,7-bis(benzyloxy)coumarin	92
6	Debenzylation	3-(2,4-Bis(benzyloxy)phenyl)-4-phenyl-5,7-	TiCl ₄ , CH ₂ Cl ₂	3-(2,4-Dihydroxyphenyl)-4-phenyl-5,7-	95

		bis(benzyloxy) coumarin		dihydroxycou marin	
7	Oxidative Cyclization	3-(2,4- Dihydroxyph enyl)-4-phenyl- 5,7- dihydroxycou marin	12, Pyridine, Dioxane	Hedysarimco umestan B	93
8	Acetylation (for characterizati on)	Hedysarimco umestan B	Ac ₂ O, Pyridine	Hedysarimco umestan B tetraacetate	98

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of **Hedysarimcoumestan B** are provided below.

Step 5: Suzuki Coupling

- To a solution of 3-iodo-4-phenyl-5,7-bis(benzyloxy)coumarin (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 2,4-bis(benzyloxy)phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
- Degas the mixture with argon for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- Heat the mixture to reflux at 90 °C and stir for 12 hours under an argon atmosphere.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford 3-(2,4-bis(benzyloxy)phenyl)-4-phenyl-5,7-bis(benzyloxy)coumarin.

Step 6: Debenzylation

- Dissolve 3-(2,4-bis(benzyloxy)phenyl)-4-phenyl-5,7-bis(benzyloxy)coumarin (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add titanium tetrachloride (5.0 eq, 1.0 M solution in dichloromethane) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction by the slow addition of water.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, 3-(2,4-dihydroxyphenyl)-4-phenyl-5,7-dihydroxycoumarin, is used in the next step without further purification.

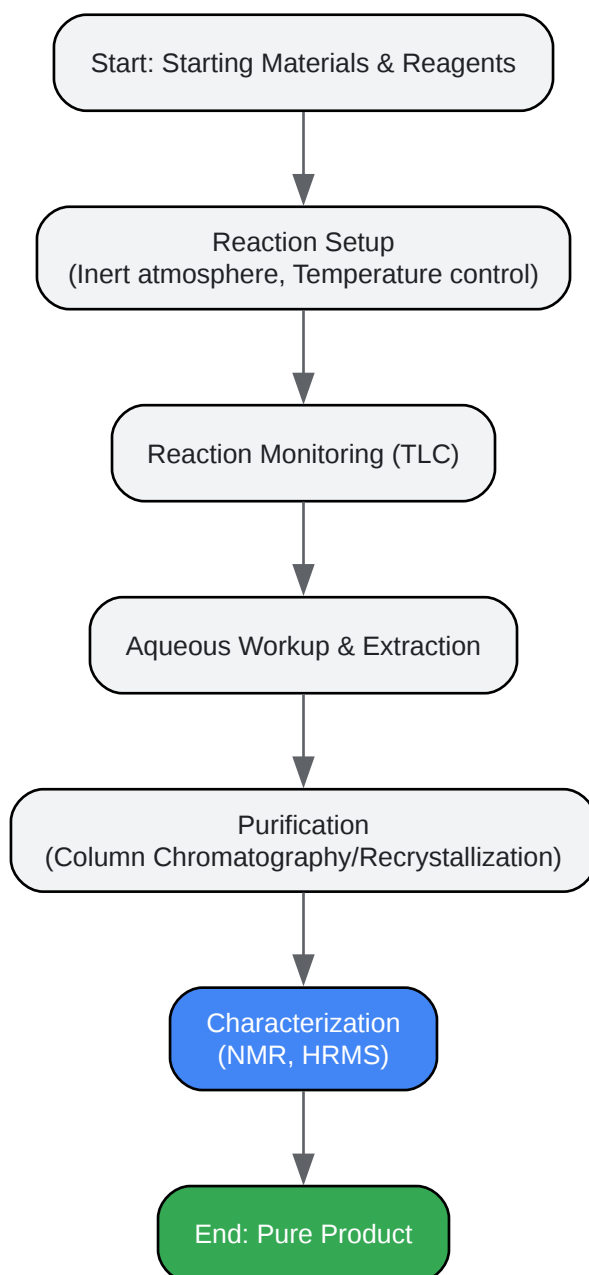
Step 7: Oxidative Cyclization

- To a solution of the crude 3-(2,4-dihydroxyphenyl)-4-phenyl-5,7-dihydroxycoumarin (1.0 eq) in dioxane, add pyridine (10 eq).
- Add a solution of iodine (1.5 eq) in dioxane dropwise to the mixture.
- Heat the reaction mixture to 100 °C and stir for 2 hours.
- Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization to yield **Hedysarimcoumestan B**.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the protocol.



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